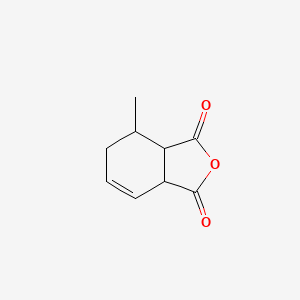

3-Methyltetrahydrophthalic anhydride

Description

Contextualization of Cyclic Anhydrides in Advanced Materials Science

Cyclic anhydrides are a class of highly reactive organic compounds that serve as versatile building blocks in materials science and organic synthesis. scbt.comfiveable.me Their reactivity stems from the strained ring structure and the two electrophilic carbonyl carbons within the anhydride (B1165640) functional group. youtube.com This makes them highly susceptible to nucleophilic acyl substitution reactions, which are fundamental to their role in polymerization and chemical modification. scbt.comyoutube.com

In the realm of advanced materials, cyclic anhydrides are pivotal. They are extensively used as curing agents or hardeners for epoxy resins, forming polyesters with high strength, durability, and thermal stability. scbt.comtri-iso.com The reaction of the anhydride with the epoxy group and hydroxyl groups on the resin backbone creates a densely cross-linked polymer network. tri-iso.comdianhydrides.com The properties of the final cured material—such as its glass transition temperature (Tg), mechanical strength, and chemical resistance—can be finely tuned by selecting the specific cyclic anhydride structure. tri-iso.comdianhydrides.com Beyond epoxy resins, cyclic anhydrides are employed in the synthesis of alkyd resins for coatings, unsaturated polyester (B1180765) resins for composites, and polyimides known for their exceptional thermal and chemical stability. fiveable.mepolynt.com Their ability to modify surface properties and enhance adhesion is also utilized in various material applications. scbt.com

Significance and Research Trajectory of 3-Methyltetrahydrophthalic Anhydride

The significance of this compound, and MTHPA isomers collectively, lies primarily in their role as high-performance curing agents for epoxy resins. penpet.combroadview-tech.com Commercially, MTHPA is often supplied as a liquid mixture of various isomers, which offers advantages in handling and processing compared to solid anhydrides. zdmthpa.comjxnychemical.com This liquid form allows for easy mixing with epoxy resins at low temperatures, resulting in stable, low-viscosity formulations with long pot lives—a critical factor in manufacturing processes like casting, potting, and impregnation. polynt.combroadview-tech.com

The research trajectory of MTHPA has been closely linked to the advancement of the electronics, automotive, and aerospace industries. dataintelo.com Due to the excellent electrical insulation, mechanical, and thermal properties they impart, MTHPA-cured epoxy systems are widely used for encapsulating electronic components such as transformers, capacitors, ignition coils, and resistors. polynt.combroadview-tech.com They are also integral to the production of reinforced plastics and composites, including filament-wound products like high-pressure pipes (B44673) and sporting goods. polynt.combroadview-tech.com

Academic and industrial research continues to explore MTHPA in novel material systems. Studies have investigated its curing kinetics and the effect of nanofillers like carbon nanotubes on the properties of MTHPA-cured epoxy composites. researcher.life Research has also focused on optimizing formulations by blending MTHPA with other anhydrides to achieve specific performance characteristics, such as higher glass transition temperatures for high-temperature adhesive applications. dianhydrides.com

Isomeric Considerations within Methyltetrahydrophthalic Anhydride Systems

The term "methyltetrahydrophthalic anhydride" (MTHPA) does not refer to a single molecule but to a family of structural isomers. The primary distinction lies in the position of the methyl group on the cyclohexene (B86901) ring. The two most commonly referenced isomers are this compound (3-MTHPA) and 4-methyltetrahydrophthalic anhydride (4-MTHPA). zdmthpa.comjxnychemical.com These isomers are synthesized from different dienes in the Diels-Alder reaction: 3-MTHPA is produced from trans-1,3-pentadiene, while 4-MTHPA is derived from isoprene (B109036) reacting with maleic anhydride. google.comresearchgate.net

The different positions of the methyl group lead to distinct physical properties, which can influence their application and processing. For instance, the individual isomers have different melting points. zdmthpa.comjxnychemical.com However, as they are rarely used alone, the commercial product is typically a liquid mixture of these and other isomers, which has been isomerized to remain liquid at room temperature for easier handling. zdmthpa.comjxnychemical.com The existence of multiple isomers is acknowledged through the use of several CAS numbers for MTHPA. acgih.org The purity and specific isomeric composition of the MTHPA mixture are critical variables that researchers and manufacturers must control to ensure consistent performance in the final cured products.

Below is a table comparing the reported properties of the individual 3-methyl and 4-methyl isomers.

| Property | This compound | 4-Methyltetrahydrophthalic anhydride |

| CAS Number | 5333-84-6 | 19438-64-3 |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol |

| Appearance | White Solid | Not specified |

| Melting Point | 61-63 °C prepchem.comzdmthpa.comjxnychemical.com | 65 °C zdmthpa.comjxnychemical.com |

The following table details some of the general physical and chemical properties reported for this compound.

| Property | Value |

| Density | 1.204 g/cm³ |

| Boiling Point | 303 °C at 760 mmHg |

| Flash Point | 142.9 °C |

| Index of Refraction | 1.507 |

| Molar Refractivity | 41.12 cm³ |

| Surface Tension | 38.4 dyne/cm |

Data sourced from Guidechem. guidechem.com

Structure

3D Structure

Properties

CAS No. |

23939-62-0 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

4-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2,4-7H,3H2,1H3 |

InChI Key |

LWMIDUUVMLBKQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=CC2C1C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3 Methyltetrahydrophthalic Anhydride

Primary Synthetic Routes: Diels-Alder Cycloaddition

The most prominent and industrially practiced method for synthesizing methyltetrahydrophthalic anhydride (B1165640) is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgresearchgate.net This reaction involves a conjugated diene and a dienophile. Specifically for methyltetrahydrophthalic anhydrides, the reaction occurs between a C₅ diene fraction and maleic anhydride. google.com The choice of the C₅ diene is critical as it determines the position of the methyl group on the resulting cyclohexene (B86901) ring structure. google.com

The synthesis of 3-Methyltetrahydrophthalic anhydride specifically requires the reaction between maleic anhydride and trans-1,3-pentadiene. google.com If isoprene (B109036) is used as the C₅ fraction instead, the resulting product is the positional isomer, 4-Methyltetrahydrophthalic anhydride (4-MTHPA). google.com

In industrial settings, a crude C₅ fraction, which may contain a mixture of trans-1,3-pentadiene, cis-1,3-pentadiene (B74190), isoprene, and other pentanes and pentenes, is often used for economic reasons. google.comgoogle.com However, it is primarily the trans-1,3-pentadiene that selectively participates in the Diels-Alder reaction to produce 3-MTHPA. google.com

Stoichiometric control is a key parameter in optimizing the reaction. The molar ratio of maleic anhydride to the C₅ diene component is typically maintained in slight excess of the diene. A preferred molar ratio of maleic anhydride to the five-carbon fraction is 1:1.0-1.5. google.comgoogle.com

To maximize the yield and selectivity of 3-MTHPA while minimizing side reactions, such as polymerization, reaction conditions are carefully controlled. A significant challenge when using crude C₅ fractions is the tendency of components like cis-1,3-pentadiene to copolymerize with maleic anhydride, forming undesirable gel-like byproducts. google.com

Several strategies are employed to mitigate this issue and enhance reaction efficiency:

Temperature and Pressure: The reaction is typically conducted at temperatures ranging from 40°C to 65°C, with a preferred range of 40°C to 60°C. google.comgoogle.comgoogle.com The pressure can vary from atmospheric pressure up to about 10 kg/cm ². google.comgoogle.com

Inhibitors: To prevent radical polymerization, inhibitors are added to the reaction mixture. Phenolic inhibitors such as hydroquinone, p-tert-butylcatechol, and 2,6-di-tert-butyl-4-methylphenol are commonly used. google.comprepchem.com

Oxygenation: The controlled introduction of oxygen, often as a component in an inert gas like nitrogen (e.g., a nitrogen stream containing 50 ppm to 8% oxygen), has been shown to effectively inhibit the formation of gel-like polymers. google.comgoogle.com

Solvents: The reaction can be carried out in a solvent. Toluene is a commonly used solvent for this process. prepchem.com

The reaction is typically run until the conversion of maleic anhydride is virtually complete. google.comgoogle.com Following the reaction, volatile components, including unreacted dienes and the solvent, are removed by distillation to isolate the final product. google.comprepchem.com Under optimized conditions, yields of 3-MTHPA can be exceptionally high, reaching up to 99%. prepchem.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Maleic Anhydride, trans-1,3-pentadiene | Forms 3-MTHPA via Diels-Alder reaction | google.com |

| Molar Ratio (Anhydride:Diene) | 1:1.0 - 1:1.5 | Ensures efficient conversion of maleic anhydride | google.comgoogle.com |

| Temperature | 40 - 60 °C | Optimizes reaction rate while minimizing side reactions | google.comgoogle.com |

| Pressure | Atmospheric to 10 kg/cm² | Maintains reactants in the desired phase | google.comgoogle.com |

| Inhibitors | Hydroquinone, p-tert-butylcatechol | Prevents radical polymerization and gel formation | google.comprepchem.com |

| Solvent | Toluene | Provides a reaction medium | prepchem.com |

| Yield | Up to 99% | Demonstrates high efficiency of the optimized process | prepchem.com |

Isomer Control and Stereochemical Aspects in Synthesis

The isomeric purity of methyltetrahydrophthalic anhydride is crucial for its performance, particularly as an epoxy hardener. Control over the formation of positional isomers is a primary consideration during synthesis.

The formation of positional isomers is dictated by the structure of the diene used in the Diels-Alder reaction.

This compound (3-MTHPA) is formed from the reaction of maleic anhydride with trans-1,3-pentadiene. google.com

4-Methyltetrahydrophthalic anhydride (4-MTHPA) is the product of the reaction between maleic anhydride and isoprene. google.com

When industrial-grade C₅ fractions containing a mixture of these dienes are used, a corresponding mixture of 3-MTHPA and 4-MTHPA will be produced. The literature primarily focuses on achieving isomer-specific synthesis through reactant selection rather than on the post-synthesis separation of these closely related isomers. The isomerization of 3-MTHPA and 4-MTHPA mixtures using catalysts has been studied, indicating that interconversion is possible under certain conditions. rsc.org

The most effective strategy for producing an isomerically pure product is to use a purified reactant. To synthesize isomer-free 3-MTHPA, purified trans-1,3-pentadiene is required.

After the reaction is complete, purification is necessary to remove unreacted starting materials, solvents, inhibitors, and any byproducts. The standard method for purification is distillation. google.comprepchem.com Volatile components, such as remaining C₅ olefins and pentanes from a crude fraction, are removed by atmospheric or flash distillation, leaving the desired methyltetrahydrophthalic anhydride product as a residue. google.com

Catalytic Approaches in this compound Synthesis

While the thermal Diels-Alder reaction is robust, research into catalytic methods aims to improve reaction rates, yields, and conditions. One approach involves the use of an ionic liquid catalyst, specifically Hexafluoroisopropylsulfonyl-disulfonate ammonium (B1175870) trifluoromethanesulfonate. In a reported synthesis, reacting isoprene and maleic anhydride in the presence of this ionic liquid at 50°C for 2.5 hours resulted in a 99% conversion of maleic anhydride and a 99% yield of the product. chemicalbook.com

Additionally, computational studies have explored the potential of zeolite catalysts for synthesizing 3-methyl phthalic anhydride, suggesting another avenue for catalytic process development. uu.nl Research on related Diels-Alder reactions for producing terephthalic acid intermediates has shown the effectiveness of solid Lewis acid catalysts, such as tin- or zirconium-containing beta zeolites (Sn-Beta, Zr-Beta), in promoting the cycloaddition and subsequent dehydration steps. nih.gov These findings indicate a potential for similar heterogeneous catalysts in the synthesis of 3-MTHPA.

Chemical Reactivity and Reaction Mechanisms of 3 Methyltetrahydrophthalic Anhydride

Electrophilic and Nucleophilic Reactivity of the Anhydride (B1165640) Moiety

The anhydride group in 3-Methyltetrahydrophthalic anhydride features two electrophilic carbonyl carbons. The electron-withdrawing nature of the oxygen atoms in the carbonyl groups and the bridging ether linkage renders these carbons susceptible to attack by nucleophiles. The reactivity of cyclic anhydrides like MTHPA is often enhanced due to the inherent ring strain.

The fundamental reaction of this compound with nucleophiles is a nucleophilic acyl substitution, which proceeds via an addition-elimination pathway. A nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the cleavage of the C-O bond in the anhydride ring, resulting in a ring-opened product.

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the anhydride.

Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Ring-Opening: The carbonyl group reforms, and the carboxylate group is eliminated as a leaving group, leading to the opening of the anhydride ring.

Proton Transfer: A proton is typically transferred from the nucleophile to the carboxylate, yielding a carboxylic acid and a new functional group (e.g., an ester or an amide).

Common nucleophiles that react with this compound include:

Alcohols and Phenols: These react to form monoesters. The reaction with primary alcohols is generally faster than with secondary or tertiary alcohols due to less steric hindrance. Phenols, being less nucleophilic than alcohols, may require catalysts or more forcing conditions for acylation. In the context of epoxy curing, the hydroxyl groups present on the epoxy resin backbone or generated during the reaction play a crucial role in the ring-opening of the anhydride.

Amines: Primary and secondary amines are potent nucleophiles that readily react with MTHPA to form amides. The initial product is a mono-amide with a free carboxylic acid group. Tertiary amines, lacking a proton to be removed, are generally less reactive in this context but can act as catalysts.

Water: Hydrolysis of the anhydride ring by water leads to the formation of the corresponding dicarboxylic acid. This reaction is generally undesirable during the storage and handling of MTHPA as it can affect its reactivity and the properties of the cured epoxy resin.

Table 1: General Reactivity of this compound with Various Nucleophiles

| Nucleophile (Nu-H) | Product Type | General Reaction Conditions | Relative Reactivity |

| Primary/Secondary Amine (RNH₂ / R₂NH) | Amide | Typically rapid at room temperature or with mild heating | High |

| Alcohol (ROH) | Ester | Often requires heating or catalysis | Moderate |

| Phenol (ArOH) | Ester | Generally requires higher temperatures or catalysis | Low to Moderate |

| Water (H₂O) | Carboxylic Acid | Can occur at ambient temperature, accelerated by heat | Low |

Acylation Reaction Dynamics

Acylation is the process of introducing an acyl group (R-C=O) into a compound. In the case of this compound, it acts as an acylating agent, transferring a methyltetrahydrophthaloyl group to a nucleophile. The dynamics of these reactions are characteristic of nucleophilic acyl substitutions.

The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acid chlorides > acid anhydrides > esters > amides. This trend is attributed to the stability of the leaving group and the electrophilicity of the carbonyl carbon. vanderbilt.edu In anhydrides, the carboxylate anion is a good leaving group, making them effective acylating agents.

The acylation of phenols with cyclic anhydrides can result in either O-acylation (ester formation) or C-acylation (Friedel-Crafts type reaction on the aromatic ring). In the absence of strong Lewis acid catalysts, O-acylation is the predominant pathway. The rate of acylation can be significantly influenced by the reaction medium and the presence of catalysts. For instance, the acylation of phenols with anhydrides in acetic acid can lead to the formation of phenyl acetate (B1210297) as a major product, suggesting a complex reaction pathway possibly involving the formation of a mixed anhydride with acetic acid. nih.gov

Mechanisms of Anhydride-Epoxy Polymerization

The curing of epoxy resins with this compound is a complex process involving several simultaneous and competing reactions. This process transforms the low-molecular-weight liquid resin into a hard, insoluble, and infusible three-dimensional network.

The polymerization reaction between an epoxy resin and an anhydride hardener does not typically self-initiate at a significant rate at room temperature. An initiator, which is a source of active hydrogen, is required to commence the curing process. This initiator can be a small amount of water, a hydroxyl group already present on the epoxy resin backbone, or an added accelerator.

The primary initiation step involves the ring-opening of the anhydride by a nucleophile, most commonly a hydroxyl group. This reaction forms a monoester with a free carboxylic acid group.

Initiation Reaction: Anhydride Ring + R-OH → Monoester with a -COOH group

This newly formed carboxylic acid is a key species that propagates the polymerization reaction.

Once the carboxylic acid is formed, it can react with an epoxy group in a process called esterification . This reaction opens the epoxy ring and generates a new hydroxyl group.

Esterification (Propagation): -COOH + Epoxy Group → Ester Linkage + -OH

The newly formed hydroxyl group can then react with another anhydride molecule, continuing the cycle of anhydride ring-opening and subsequent esterification. This alternating addition of anhydride and epoxy groups leads to the growth of the polymer chains.

A competing reaction that can also occur, particularly at higher temperatures or in the presence of certain catalysts, is etherification . This involves the reaction of a hydroxyl group (either initially present or formed during esterification) with an epoxy group, leading to the formation of an ether linkage.

Etherification (Homopolymerization of Epoxy): -OH + Epoxy Group → Ether Linkage + -OH

To achieve practical curing times and temperatures, accelerators or catalysts are almost always used in anhydride-cured epoxy systems. These catalysts significantly influence the curing kinetics and can also affect the final properties of the cured material by favoring certain reaction pathways.

Commonly used accelerators include:

Tertiary Amines: Compounds like benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) are effective catalysts. They can function by activating the anhydride, the epoxy group, or both, facilitating the ring-opening and esterification reactions.

Imidazoles: Imidazole and its derivatives are highly efficient catalysts that can promote both esterification and etherification reactions.

Metal Salts: Certain metal salts, such as chromium(III) octoate, can also be used to accelerate the curing process.

The mechanism of catalysis can be complex. For example, a tertiary amine can react with an epoxy group to form a zwitterionic intermediate, which is a more potent nucleophile for attacking the anhydride ring. Alternatively, the tertiary amine can act as a base to deprotonate a hydroxyl group, forming an alkoxide which is a stronger nucleophile.

The choice of accelerator and its concentration allows for control over the pot life of the epoxy system, the curing temperature and time, and the final properties of the polymer, such as its glass transition temperature (Tg) and mechanical strength.

Table 2: Common Accelerators for Anhydride-Cured Epoxy Resins and Their General Effects

| Accelerator Type | Examples | Primary Catalytic Action | Effect on Curing |

| Tertiary Amines | Benzyldimethylamine (BDMA), DMP-30 | Promotes anhydride ring-opening and esterification | Moderate to fast cure, good overall properties |

| Imidazoles | 1-Methylimidazole, 2-Ethyl-4-methylimidazole | Highly efficient for both esterification and etherification | Very fast cure, can lead to higher Tg |

| Metal Salts | Chromium(III) Octoate | Lewis acid catalysis, activates the epoxy ring | Can provide long pot life with rapid high-temperature cure |

Influence of Molecular Structure and Steric Hindrance on Reaction Pathways

The chemical reactivity of this compound (3-MTHPA) is fundamentally governed by its molecular architecture. The presence and position of the methyl group, combined with the inherent strain of the bicyclic anhydride system, create a nuanced reactivity profile that dictates its behavior in various chemical transformations, most notably in its role as a curing agent for epoxy resins.

The structure of 3-MTHPA features a cyclohexene (B86901) ring fused to a five-membered anhydride ring. The key structural features influencing its reactivity are:

The Anhydride Functional Group: This group contains two electrophilic carbonyl carbons, which are the primary sites for nucleophilic attack. The anhydride bond is strained and readily undergoes ring-opening reactions.

The Bicyclic Ring System: This framework imparts significant rigidity to the molecule, limiting its conformational flexibility. This rigidity can influence the accessibility of the carbonyl carbons to incoming nucleophiles.

The Methyl Group at the 3-Position: This substituent is crucial in differentiating the reactivity of 3-MTHPA from its isomers, such as 4-Methyltetrahydrophthalic anhydride (4-MTHPA), and the unsubstituted Tetrahydrophthalic anhydride (THPA). The methyl group exerts both electronic and steric effects.

Steric Hindrance and Regioselectivity

The most significant consequence of the 3-methyl group's placement is the introduction of steric hindrance. This bulkiness impedes the approach of nucleophiles to the adjacent carbonyl carbon (C-2). Consequently, nucleophilic attack occurs preferentially at the more accessible, or less sterically hindered, carbonyl carbon (C-5). This regioselectivity is a critical factor in determining the structure of the resulting polymer backbone when 3-MTHPA is used as a curing agent.

Table 1: Illustrative Regioselectivity in the Alcoholysis of a Substituted Anhydride This table represents the typical product distribution observed in the reaction of a sterically hindered cyclic anhydride with a simple alcohol, illustrating the concept of regioselectivity.

| Attacking Nucleophile | Point of Attack | Product | Distribution |

| Methanol | Carbonyl C-5 (less hindered) | 5-carbomethoxy-3-methyl-cyclohex-1-ene-1-carboxylic acid | Major Product |

| Methanol | Carbonyl C-2 (more hindered) | 2-carbomethoxy-3-methyl-cyclohex-1-ene-1-carboxylic acid | Minor Product |

Note: This data is illustrative of the expected outcome based on steric principles observed in similar chemical systems.

Influence on Curing Reactions with Epoxy Resins

In the context of epoxy curing, 3-MTHPA reacts with hydroxyl groups present on the epoxy resin backbone or initiated by a catalyst. This initial reaction opens the anhydride ring to form a monoester and a carboxylic acid. The newly formed carboxylic acid then reacts with an epoxy group, propagating the cross-linking process. Each of these steps is influenced by the molecular structure of the anhydride.

The rigidity of the 3-MTHPA molecule also plays a role. Compared to more flexible aliphatic anhydrides, the rigid structure of 3-MTHPA can lead to cured polymers with higher thermal stability and glass transition temperatures, as the movement of the polymer chains is more restricted.

Advanced Applications of 3 Methyltetrahydrophthalic Anhydride in Polymer and Materials Science

Utilization as a Curing Agent in Thermosetting Resin Systems

3-Methyltetrahydrophthalic anhydride (B1165640) (MTHPA) is a crucial cyclic dicarboxylic anhydride utilized extensively as a hardener for epoxy resins in a variety of high-performance applications. penpet.comnih.gov Its liquid form at room temperature, low volatility, and low viscosity make it a versatile and easy-to-handle component in resin formulations. broadview-tech.comblitchem.com When used as a curing agent, MTHPA contributes to excellent thermal stability, superior electrical insulation, and robust mechanical properties in the final cured product. blitchem.commdpi.com These characteristics make it a preferred choice for applications in electronics, coatings, adhesives, and composite materials. blitchem.com

MTHPA is a widely used curing agent for epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA). mdpi.com The curing process involves a reaction between the anhydride group of MTHPA and the hydroxyl and epoxy groups of the resin, leading to the formation of a highly crosslinked three-dimensional network. tri-iso.com This reaction typically requires elevated temperatures and the presence of an accelerator, such as a tertiary amine, to proceed at a practical rate. broadview-tech.com The resulting polyester (B1180765) linkages contribute to the rigidity and thermal stability of the cured thermoset. tri-iso.com

The stoichiometry of the epoxy-anhydride reaction is a critical factor in determining the final properties of the cured material. The ideal ratio of anhydride to epoxy equivalents is theoretically 1:1, but in practice, a slight excess of epoxy may be used to account for any side reactions like homopolymerization of the epoxy resin. tri-iso.com The long pot life of MTHPA-epoxy formulations allows for controlled processing and is particularly advantageous for manufacturing large or complex composite parts. threebond.co.jppolynt.com

Table 1: Typical Properties of an MTHPA Cured Epoxy System

| Property | Value |

| Appearance | Clear to light yellow liquid |

| Viscosity (25°C) | 30-70 mPa.s |

| Density (25°C) | 1.19-1.21 g/cm³ |

| Anhydride Group Content | ≥41.0% |

| Freezing Point | ≤-15°C |

Note: The data presented in this table is a compilation of typical values and may vary depending on the specific grade and formulation of MTHPA and the epoxy resin used. gpcchem.com

The molecular structure of MTHPA plays a significant role in modulating the thermomechanical properties of the cured resin system. The presence of the methyl group and the cycloaliphatic ring structure contributes to a high glass transition temperature (Tg) in the cured epoxy network. mdpi.com The Tg is a critical parameter that defines the upper service temperature of the material.

Studies have shown that the thermomechanical properties of anhydride-cured epoxy resins can be tailored by adjusting the formulation. For example, the partial replacement of a standard epoxy prepolymer with bio-based epoxidized soybean oil (ESO) in an MTHPA-cured system can lead to a slight decrease in the storage modulus and Tg, but a significant increase in impact strength. researchgate.net This demonstrates the versatility of MTHPA in formulating materials with a balance of stiffness, toughness, and thermal resistance. Molecular dynamics simulations have also been employed to compare the thermomechanical properties of epoxy resins cured with different anhydrides, revealing that the choice of curing agent has a direct impact on properties like Young's modulus and Tg. mdpi.com

Table 2: Thermomechanical Properties of DGEBA Epoxy Resin Cured with Different Anhydrides

| Curing Agent | Glass Transition Temperature (Tg) | Young's Modulus |

| 3-Methyltetrahydrophthalic anhydride (MTHPA) | Lower | Lower |

| Nadic anhydride (NA) | Higher | Higher |

Note: This table provides a comparative overview based on findings from molecular dynamics simulations and experimental verification. mdpi.com

MTHPA-cured epoxy resins exhibit excellent electrical insulation properties, which makes them highly suitable for a wide range of electrical and electronic applications. broadview-tech.compolynt.com These materials are used in the manufacturing of various components such as transformers, capacitors, insulators, and for the encapsulation of electronic circuits. broadview-tech.compolynt.com The low dielectric constant and high dielectric strength of these systems help to prevent electrical breakdown and ensure the reliable performance of electronic devices.

The addition of inorganic fillers, such as alumina (B75360) (Al2O3) or silica (B1680970) (SiO2), to MTHPA-cured epoxy formulations can further enhance their electrical and mechanical properties. mdpi.com For instance, the incorporation of modified Al2O3 nanoparticles can lead to a significant increase in the breakdown strength, surface resistivity, and volume resistivity of the composite material. mdpi.com Such composites are utilized in high-voltage applications where robust insulation is critical. mdpi.com Research has also demonstrated that chain extension modification of a low-molecular-weight epoxy resin with MTHPA can lead to an increase in both the breakdown voltage and the flashover voltage of the resulting insulating composite. mdpi.com

While anhydride-cured epoxy resins are known for their high strength and stiffness, they can also be brittle. tandfonline.com To address this, various toughening and reinforcement strategies have been developed. One common approach is the incorporation of a rubbery phase into the epoxy matrix. dtic.mil For example, the addition of carboxyl-terminated butadiene nitrile (CTBN) liquid rubber to an MTHPA-cured epoxy system can significantly improve its fracture toughness. dtic.mil The rubber particles phase-separate during curing to form a dispersed phase within the epoxy matrix, which can dissipate energy and inhibit crack propagation. dtic.mil

However, the addition of toughening agents can sometimes lead to a reduction in other desirable properties, such as the glass transition temperature and thermomechanical performance. dtic.mil Therefore, a balance must be struck to achieve the desired level of toughness without compromising the material's performance in other areas. Other strategies for enhancing the toughness of anhydride-cured epoxies include the use of thermoplastic modifiers and the incorporation of core-shell rubber particles.

Role as a Chemical Intermediate in Organic Synthesis

This compound serves as a valuable chemical intermediate in various organic synthesis processes. penpet.com Its synthesis is typically achieved through a Diels-Alder reaction between maleic anhydride and a suitable diene, such as isoprene (B109036) or trans-1,3-pentadiene. prepchem.comgoogle.com This reaction is an efficient method for constructing the cyclic anhydride structure.

One of the key applications of MTHPA as an intermediate is in the production of other chemical compounds. For example, it can be hydrogenated to produce methylhexahydrophthalic anhydride (MHHPA), another important curing agent for epoxy resins known for its excellent weather resistance and color stability. penpet.compolynt.com The versatility of the anhydride functional group allows for a range of chemical transformations, making MTHPA a useful building block in the synthesis of various organic molecules, including plasticizers and other specialty chemicals. jxnychemical.com

Synthesis of Heterocyclic Compounds (e.g., Cyclic Imides, Quinazolinones)

This compound (3-MTHPA) is a versatile precursor in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. Its reactive anhydride ring allows for straightforward reactions with nucleophiles like amines to construct more complex molecular architectures.

Cyclic Imides: The synthesis of cyclic imides from anhydrides is a well-established and fundamental transformation in organic chemistry. beilstein-journals.org The reaction of 3-MTHPA with a primary amine proceeds through a two-step sequence. Initially, the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a mono-amic acid intermediate. Subsequent intramolecular cyclization, typically promoted by thermal dehydration or chemical dehydrating agents such as acetic anhydride with sodium acetate (B1210297), eliminates a molecule of water to form the stable five-membered imide ring. nih.gov This method is highly versatile, allowing for the synthesis of a wide array of N-substituted imides by varying the primary amine reactant. nih.gov Research on the parent compound, 1,2,3,6-tetrahydrophthalic anhydride, has demonstrated its utility in creating novel cyclic imides by reacting it with various amino compounds, including aminothiazoles, aminopyridines, and diamines. ekb.eg

Table 1: Examples of Cyclic Imide Synthesis via Anhydride-Amine Condensation This table is illustrative of the general reaction and not specific to 3-MTHPA unless otherwise noted.

| Anhydride Precursor | Amine Reactant | Resulting Cyclic Imide Class | Reference |

|---|---|---|---|

| Phthalic Anhydride | Aromatic Amines | N-Arylphthalimides | |

| Succinic Anhydride | Glycinamide | N-(Carbamoylmethyl)succinimide | nih.gov |

| 1,2,3,6-Tetrahydrophthalic anhydride | 4-Aminopyridine | N-(Pyridin-4-yl)-1,2,3,6-tetrahydrophthalimide | ekb.eg |

Quinazolinones: Quinazolinones represent an important class of fused heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of quinazolinone derivatives can be achieved using 3-MTHPA as a key building block. A common synthetic strategy involves the initial reaction of an anthranilic acid derivative with 3-MTHPA. This reaction forms an N-acyl-anthranilic acid intermediate. This intermediate is then cyclized, often with a dehydrating agent like acetic anhydride, to produce a reactive benzoxazinone (B8607429) derivative. nih.gov This benzoxazinone can subsequently be treated with various primary amines (including ammonia, alkylamines, or arylamines), leading to the formation of the desired 3-substituted quinazolinone derivatives. nih.gov Studies have successfully utilized the closely related 1,2,3,6-tetrahydrophthalic anhydride to synthesize a series of tetrahydroquinazolin-2,4-diones, confirming the viability of this synthetic pathway for cyclic anhydrides of this type. ekb.eg

Application as End-Capping Agents for Polymer Systems (e.g., Polyimides)

In the realm of high-performance polymers, end-capping is a critical strategy for controlling polymer molecular weight, enhancing processability, and improving the final material's properties. researchgate.net this compound and its analogs have emerged as important end-capping agents, particularly for addition polyimides used in high-temperature applications such as aerospace composites. documentsdelivered.comresearchgate.net

The process involves conducting a polymerization of monomeric reactants, such as a dianhydride and a diamine, in a formulation where the stoichiometry is offset and the anhydride end-capper is included. This allows for the formation of reactive oligomers of a controlled molecular weight. During the final curing stage at high temperatures, these terminal anhydride groups (which have reacted to form imides) cross-link to create a robust, three-dimensional network. core.ac.uk Research has shown that the processing conditions are crucial; performing the cure in an inert atmosphere is preferred to ensure cross-linking predominates over a competing and undesirable aromatization reaction. techbriefs.com Methylation on the tetrahydrophthalic ring has been studied to fine-tune the cross-linking behavior and thermal properties of the final polyimide system. documentsdelivered.com

Table 2: Comparison of End-Capping Agents for Addition Polyimides

| Property | Norbornene End-Cap (NE) | Tetrahydrophthalic Anhydride (THPA) End-Caps |

|---|---|---|

| Function | Controls molecular weight; provides cross-linking site. | Controls molecular weight; provides cross-linking site. |

| Processability | Enables formation of low-viscosity, processable oligomers. | Enables formation of low-viscosity, processable oligomers. |

| Curing Mechanism | Thermal cross-linking via retro-Diels-Alder reaction. | Thermal cross-linking. |

| Volatiles during Cure | No volatile byproducts are released. | No volatile byproducts are released. |

| Thermo-oxidative Stability | Stability is limited at very high temperatures due to the oxidative instability of the aliphatic portion. techbriefs.com | Designed for improved thermo-oxidative stability; the end-cap can oxidize to a more stable aromatic structure, enhancing polymer lifetime. documentsdelivered.comtechbriefs.com |

Functionalization and Derivatization for Novel Material Properties

The chemical structure of this compound, featuring a reactive anhydride group and a modifiable cyclohexene (B86901) ring, makes it an excellent candidate for the functionalization and derivatization of materials to impart novel properties.

One of the most significant applications of 3-MTHPA is as a curing agent, or hardener, for epoxy resins. penpet.comnih.gov In this role, the anhydride ring opens upon heating in the presence of the epoxy resin and a catalyst. It reacts with the hydroxyl groups present on the epoxy backbone and with the secondary hydroxyls formed from the epoxy ring-opening, creating ester linkages. This process builds a dense, cross-linked polymer network. The resulting cured epoxy material exhibits enhanced properties compared to the base resin, including improved mechanical strength, thermal stability, and electrical insulation. Research has demonstrated that using Me-THPA to modify low-molecular-weight epoxy resins can increase the breakdown voltage by 11.2% and the surface flashover voltage by 6%. mdpi.com

Beyond epoxy resins, the anhydride functionality allows 3-MTHPA to be grafted onto other polymer backbones that possess reactive groups like amines or hydroxyls. This derivatization can be used to fundamentally alter the properties of the original polymer. For instance, reacting a hydroxyl-terminated polymer with 3-MTHPA converts the neutral hydroxyl end-group into a carboxylic acid terminus. google.com This increases the polymer's acid number, a change that can be exploited to improve solubility in alkaline media or to enhance its ability to act as an emulsifier.

Table 3: Functionalization and Derivatization Applications of 3-MTHPA

| Application Area | Method of Derivatization | Resulting Material/Property |

|---|---|---|

| Epoxy Systems | Curing agent/hardener; reacts with epoxy and hydroxyl groups. | Cross-linked thermoset with enhanced thermal stability, mechanical strength, and electrical insulation. penpet.commdpi.com |

| Polymer End-Capping | Reaction with terminal hydroxyl or amine groups on a polymer. | Introduction of a terminal carboxylic acid group, increasing the acid number and modifying solubility/emulsification properties. google.com |

| Metal-Organic Frameworks (MOFs) | Postsynthetic modification via reaction with amine-functionalized linkers. | Functionalized MOF with tailored pore chemistry for applications in catalysis or selective separations. nih.gov |

Advanced Characterization Techniques and Analytical Methodologies for 3 Methyltetrahydrophthalic Anhydride and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for probing the molecular structure of 3-MTHPA, identifying its various isomers, and monitoring its transformation during chemical reactions, such as curing processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating molecular structures and is particularly effective in distinguishing between isomers—compounds with the same molecular formula but different arrangements of atoms. creative-biostructure.com For 3-Methyltetrahydrophthalic anhydride (B1165640), which exists as a mixture of isomers (primarily 3-methyl and 4-methyl isomers), ¹H NMR spectroscopy provides detailed information based on the chemical environment of hydrogen nuclei. creative-biostructure.comoxinst.com

The distinction between isomers is possible due to differences in chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J values). creative-biostructure.commagritek.com Each chemically unique proton in the molecule gives a distinct signal, and its position in the spectrum is influenced by the shielding or deshielding effects of neighboring functional groups. magritek.com For instance, the protons on the double bond (-C=C-H) and those on the carbon adjacent to the methyl group will have characteristic chemical shifts that differ between the 3-methyl and 4-methyl isomers. rsc.org The analysis of the ¹H-NMR spectrum allows for the identification and quantification of the different isomers present in a sample. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Distinguishing MTHPA Isomers

| Proton Environment | Expected Chemical Shift (δ, ppm) | Key Differentiating Feature |

|---|---|---|

| Olefinic Protons (-C=C-H) | 5.4 - 5.6 | The precise chemical shift and splitting pattern of these protons can vary between the 3- and 4-methyl isomers due to the different placement of the methyl group relative to the double bond. rsc.org |

| Methyl Protons (-CH₃) | ~1.8 | The chemical shift of the methyl group provides a clear signal for its presence. rsc.org |

| Aliphatic Protons (-CH₂- and -CH-) | 1.8 - 3.7 | This region contains complex, overlapping signals. However, the specific shifts and coupling patterns of the protons on the cyclohexene (B86901) ring, particularly those adjacent to the anhydride and methyl groups, are unique to each isomer's structure. rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. semanticscholar.orgupi.edu The principle is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. semanticscholar.org The resulting FTIR spectrum serves as a molecular "fingerprint," allowing for both qualitative identification and quantitative analysis. upi.edu

For 3-MTHPA, FTIR is instrumental in verifying the presence of the characteristic anhydride functional group and monitoring its consumption during reactions, such as the curing of epoxy resins. rsc.org The most prominent absorption bands for an anhydride are the two carbonyl (C=O) stretching vibrations. The reaction of the anhydride ring with an epoxy group leads to the disappearance of these anhydride peaks and the appearance of new peaks corresponding to ester and hydroxyl groups. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for 3-Methyltetrahydrophthalic Anhydride

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Symmetric Stretch | 1850 - 1800 |

| Anhydride C=O | Asymmetric Stretch | 1785 - 1740 |

| C-O-C | Stretch | 1300 - 1000 |

| Alkyl C-H | Stretch | 2960 - 2850 |

| Olefinic C=C | Stretch | 1680 - 1640 |

Note: Specific peak positions can vary slightly based on the molecular environment and sample state. instanano.com

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. tainstruments.com It is widely used to study the curing kinetics of thermosetting resin systems, such as those involving 3-MTHPA as a hardener for epoxy resins. researchgate.netresearchgate.net

During the curing process, cross-linking reactions release heat (an exothermic process), which is detected by the DSC as an exothermic peak. researchgate.net By performing experiments at different heating rates (dynamic scans) or at a constant temperature (isothermal scans), it is possible to determine key kinetic parameters. researchgate.net The total heat of reaction (ΔH) is proportional to the area under the exotherm curve, and the degree of conversion (α) at any given time can be calculated from the partial heat of reaction. researchgate.netresearchgate.net This data is then used to develop kinetic models that describe the reaction rate as a function of temperature and conversion, which is vital for optimizing industrial curing processes. revistapolimeros.org.brmdpi.com

Table 3: Typical Curing Kinetic Parameters for an MTHPA-Epoxy System Determined by DSC

| Kinetic Parameter | Description | Typical Value Range |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | 50 - 85 kJ/mol |

| Reaction Order (n) | An exponent in the rate law that describes the dependence of the reaction rate on the concentration of reactants. | 0.8 - 1.5 |

| Total Heat of Reaction (ΔH) | The total amount of heat released during the complete curing reaction. | 300 - 500 J/g |

| Glass Transition Temperature (Tg) | The temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 120 - 160 °C |

Note: Values are representative and can vary significantly depending on the specific epoxy resin, catalyst, and stoichiometry used. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Degradation Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is primarily used to evaluate the thermal stability of materials and to study their decomposition characteristics. researchgate.net For polymers cured with 3-MTHPA, TGA provides critical information about the onset temperature of degradation, the rate of decomposition, and the amount of residual char at high temperatures.

A typical TGA thermogram plots percent weight loss against temperature. The initial temperature of weight loss indicates the point at which the material begins to decompose. wikipedia.org The shape of the curve and its derivative (DTG curve) can reveal whether the degradation occurs in single or multiple steps, with the peak of the DTG curve indicating the temperature of the maximum rate of decomposition. researchgate.net This information is essential for determining the upper service temperature and long-term thermal stability of materials formulated with 3-MTHPA. mdpi.com

Table 4: Representative Thermal Degradation Data from TGA for an MTHPA-Cured Polymer

| Parameter | Description | Typical Temperature Range (°C) |

|---|---|---|

| T₅% (Onset of Decomposition) | Temperature at which 5% weight loss occurs, indicating the beginning of significant degradation. | 300 - 370 |

| Tₘₐₓ (Maximum Decomposition Rate) | Temperature at which the rate of weight loss is highest, determined from the peak of the DTG curve. | 350 - 420 |

| Char Yield at 600°C | The percentage of material remaining as a carbonaceous residue at 600°C in an inert atmosphere. | 5 - 15% |

Note: Data is representative and depends on the specific polymer system and TGA experimental conditions (e.g., heating rate, atmosphere). researchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a powerful separation technique used to analyze complex mixtures. For 3-MTHPA, it is the primary method for assessing purity, quantifying isomers, and detecting trace impurities.

Gas Chromatography (GC) for Volatile Components and Isomer Separation

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. birchbiotech.com It is exceptionally well-suited for the purity assessment of 3-MTHPA and for the separation and quantification of its various isomers. libretexts.orgvurup.sk In GC, a sample is vaporized and injected into a carrier gas stream, which carries it through a long column. Separation occurs based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the column wall. birchbiotech.com

A high-resolution capillary column is typically used to achieve the separation of the closely related 3-methyl and 4-methyl isomers of tetrahydrophthalic anhydride. vurup.sk The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. china-csm.org By using certified reference standards, the method can be calibrated for precise quantitative analysis of the isomer distribution and the concentration of any impurities. google.com

Table 5: Typical Gas Chromatography (GC) Parameters for 3-MTHPA Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Capillary column (e.g., DB-HeavyWAX or similar polar phase) google.com |

| Column Dimensions | 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness google.com |

| Carrier Gas | Nitrogen or Helium google.com |

| Injector Temperature | 280 - 300 °C google.com |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Initial temperature around 80-100°C, followed by a ramp of 10-20°C/min to a final temperature of 250-290°C. google.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound (3-MTHPA) and quantifying non-volatile species. basicmedicalkey.com Its precision and robustness make it the standard method for the quantitative analysis of pharmaceutical and chemical products, including the monitoring of product stability and the quantitation of degradation products. basicmedicalkey.com The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped through the column under high pressure. basicmedicalkey.com

For the analysis of 3-MTHPA, which is a mixture of isomers, reverse-phase HPLC (RP-HPLC) is a commonly employed mode. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl (ODS) or C18), and the mobile phase is polar. basicmedicalkey.com The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase.

A typical HPLC method for analyzing 3-MTHPA and its related substances may involve an octyl silane (B1218182) or C18 silica (B1680970) gel column. sielc.comgoogle.com Gradient elution is often preferred to achieve optimal separation of the main isomers and any potential impurities, such as the hydrolyzed diacid form (methyltetrahydrophthalic acid) or other non-volatile byproducts. google.com The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer adjusted to an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comgoogle.com The proportion of the organic solvent is gradually increased during the analysis to elute more strongly retained, less polar components. google.com

Detection is typically performed using an ultraviolet (UV) detector, as the anhydride and related carboxylic acid functionalities exhibit UV absorbance. google.com For more comprehensive analysis of non-volatile species that may lack a UV chromophore, advanced detectors such as Charged Aerosol Detectors (CAD) can be employed. researchgate.net CAD offers near-universal detection for any non-volatile analyte, with a response that is largely independent of the chemical properties of the analyte, making it suitable for mass balance assessments. researchgate.net

The data below represents a typical output from an HPLC purity analysis of a 3-MTHPA sample.

Table 1: Representative HPLC Purity Analysis of this compound This table is interactive and can be sorted by clicking the column headers.

| Compound | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| Methyltetrahydrophthalic Acid | 3.2 | 0.45 | Impurity (Hydrolysis Product) |

| Isomer A | 7.8 | 45.2 | 3-Methyl-Δ⁴-tetrahydrophthalic anhydride |

| Isomer B | 8.5 | 53.5 | 4-Methyl-Δ⁴-tetrahydrophthalic anhydride |

| Unknown Impurity | 9.1 | 0.65 | Non-Volatile Species |

| Total | 99.8 |

Data is illustrative and based on typical separation principles for related compounds. sielc.comgoogle.comnih.gov

Rheological Characterization of Curing Systems

Rheological characterization is critical for understanding the curing behavior of thermosetting resin systems that utilize 3-MTHPA as a curing agent. nih.gov Rheology studies the flow and deformation of materials, providing essential data on how properties like viscosity and viscoelasticity change as the liquid resin transforms into a solid, cross-linked network. nih.govnih.gov This information is vital for optimizing processing conditions in applications such as composite manufacturing, encapsulation, and casting. dtic.milmdpi.com

The curing process involves a complex chemical reaction that leads to the formation of an infinite polymer network, a phenomenon known as gelation. nih.gov Rheological measurements can precisely determine this transition from a viscous liquid to an elastic solid (the gel point). nih.govepitoanyag.org.hu Key parameters monitored during rheological analysis include:

Viscosity (η): A measure of a fluid's resistance to flow. The initial viscosity of the resin-hardener mixture is crucial for processes like impregnation and mold filling. dtic.milblitchem.com As curing progresses, the molecular weight increases, leading to a sharp rise in viscosity until it becomes immeasurable at the gel point. nih.gov

Storage Modulus (G'): Represents the elastic (solid-like) behavior of the material and is a measure of the energy stored during deformation. epitoanyag.org.hu

Loss Modulus (G''): Represents the viscous (liquid-like) behavior and is a measure of the energy dissipated as heat. epitoanyag.org.hu

Gel Point: This is the point during curing where the material transitions from a liquid to a solid. It is often identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G''). nih.gov

Formulations using 3-MTHPA are often designed to have a low initial viscosity and a long gel time at room temperature, which allows for extended working times (pot life) before the curing process accelerates at elevated temperatures. dtic.milblitchem.com For instance, a cycloaliphatic epoxy resin system cured with MTHPA can have an initial viscosity of only 0.38 Pa·s at 25°C, which is highly suitable for wet filament winding processes. dtic.mil

The following tables present typical rheological data for anhydride-cured epoxy systems.

Table 2: Effect of Epoxy Resin Type on Viscosity and Gel Time of Anhydride Curing Systems This table is interactive and can be sorted by clicking the column headers.

| Epoxy Resin Type | Anhydride (phr) | Initial Viscosity (cP at 25°C) | Gel Time (minutes at 150°C) | Cured Tg (°C) |

|---|---|---|---|---|

| Standard Bisphenol A (BPA) Liquid Epoxy | 89 | 1210 | 19 | 141 |

| Low Viscosity BPA Liquid Epoxy | 92 | 845 | 17 | 142 |

| Cycloaliphatic Epoxy | 122 | 139 | 24 | 206 |

| Epoxy Phenol Novolac | 96 | 968 | 17 | 134 |

| BPF Liquid Epoxy | 96 | 488 | 15 | 138 |

Data adapted from systems using a similar anhydride, Methylhexahydrophthalic anhydride (MHHPA), demonstrating typical formulation effects. tri-iso.com

Table 3: Viscosity Evolution of an MTHPA-Cured Cycloaliphatic Epoxy System This table is interactive and can be sorted by clicking the column headers.

| Time | Temperature (°C) | Viscosity (Pa·s) |

|---|---|---|

| 0 hours | 25 | 0.38 |

| 8 hours | 25 | 0.72 |

| 43.7 hours | 25 | Gel Point |

| 0 minutes | 60 | ~0.1 |

| 35 minutes | 60 | ~0.3 |

Data derived from research findings on a CY179/MTHPA/1MI system. dtic.milgoogle.com

Higher temperatures significantly accelerate the curing reaction, leading to a faster increase in viscosity and a shorter gel time. epitoanyag.org.hu By monitoring the viscoelastic properties (G' and G''), a complete profile of the curing process can be obtained, allowing for the precise determination of gelation and the subsequent development of the cross-linked network's mechanical properties. nih.gov

Theoretical and Computational Studies on 3 Methyltetrahydrophthalic Anhydride Systems

Quantum Chemical Approaches to Reaction Mechanisms and Pathways

Quantum chemistry provides a foundational understanding of the electron-level interactions that govern chemical reactions. Methods like Density Functional Theory (DFT) are employed to map out the intricate pathways of the epoxy-anhydride curing process, offering a level of detail unattainable through empirical studies alone. These calculations can clarify the influence of different reactants and catalysts on the curing kinetics and the final network structure. For instance, quantum chemical calculations have been successfully used to elucidate the mechanisms behind the space charge characteristics in anhydride-cured epoxy resins. mdpi.com

The curing of an epoxy resin with 3-MTHPA is a multi-step process involving several competing reactions. The generally accepted non-catalyzed mechanism begins with an initiation step where a hydroxyl group (present as an impurity in the resin or from atmospheric moisture) attacks the anhydride (B1165640) ring. This ring-opening reaction forms a monoester with a free carboxylic acid group. Subsequently, this carboxyl group reacts with an epoxy group to form a diester and a new secondary hydroxyl group, which can then react with another anhydride molecule, thus propagating the crosslinking process.

Quantum chemical calculations are instrumental in dissecting this pathway by:

Mapping Potential Energy Surfaces: Identifying the lowest energy pathways for the reactions to proceed.

Locating Transition States: Calculating the structure and energy of the high-energy transition state for each reaction step. The energy barrier to reach this state, known as the activation energy, is a critical parameter that governs the reaction rate. A higher activation energy implies a slower reaction.

DFT can be used to calculate reactivity indices for each atom in the reactant molecules (epoxy, anhydride, initiator). frontiersin.org These indices predict which sites are most susceptible to nucleophilic or electrophilic attack, thereby confirming the proposed reaction mechanisms. For example, analysis of the anhydride ring-opening can reveal the energetics of C-O bond cleavage under the influence of a nucleophilic attack from a hydroxyl group. frontiersin.org

In industrial applications, the epoxy-anhydride reaction is almost always accelerated by a catalyst, typically a tertiary amine like 2,4,6-Tris(dimethylaminomethyl)phenol (B167129) (DMP-30) or benzyldimethylamine (BDMA). mdpi.comresearchgate.net These catalysts significantly lower the required curing temperature and shorten the curing time.

The mechanism of tertiary amine catalysis is a prime subject for computational modeling. The proposed mechanism involves the nucleophilic tertiary amine attacking a carbonyl carbon of the anhydride ring, leading to the formation of a zwitterionic intermediate (a molecule with both a positive and a negative charge). mdpi.comresearchgate.net This intermediate is highly reactive. The carboxylate anion of the complex can then readily attack an epoxy ring, initiating the polymerization and regenerating the catalyst in the process. researchgate.net

Quantum chemical modeling can provide substantial insights into this catalytic cycle:

Transition State Stabilization: Calculations can demonstrate how the tertiary amine lowers the activation energy of the anhydride ring-opening compared to the uncatalyzed reaction initiated by a hydroxyl group.

Catalyst Efficiency: By comparing the calculated energy barriers for different tertiary amines, it is possible to predict their relative catalytic activity. Factors like the steric hindrance around the nitrogen atom and its electron density, which can be modeled computationally, influence the catalyst's effectiveness. researchgate.net

Side Reactions: Computational models can also explore the propensity for side reactions, such as the homopolymerization (etherification) of epoxy groups, which can be catalyzed by the tertiary amine under certain conditions. acs.org

Molecular Dynamics Simulations of Polymer Networks

While quantum chemistry focuses on the specifics of chemical bond formation, molecular dynamics (MD) simulations are used to model the collective behavior of thousands or millions of atoms as they form a crosslinked polymer network. MD simulations provide a dynamic, atomic-resolution view of the curing process and the resulting material structure. researchgate.netmdpi.com This method is particularly powerful for studying anhydride-cured systems like those involving 3-MTHPA. mdpi.com

MD simulations of the curing process begin with a virtual "box" containing the correct ratio of epoxy resin and 3-MTHPA molecules. A crosslinking algorithm is then applied, which forms covalent bonds between reactive atoms (e.g., from an opened anhydride ring and an epoxy group) when they come within a specified reaction radius of each other. mdpi.com This process is repeated iteratively, mimicking the progression of the curing reaction and increasing the crosslink density of the system. researchgate.net

This approach allows for the direct observation and quantification of the evolving network microstructure. Key parameters that can be tracked during the simulated cure include:

Crosslink Density: The number of crosslinks formed per unit volume, which is a primary determinant of the final material properties.

Free Volume: The amount of empty space within the polymer network. The size, shape, and distribution of these free volume pockets significantly influence properties like the glass transition temperature (Tg) and diffusion of small molecules. mdpi.com

Bond and Angle Distributions: Analysis of the bond lengths and angles within the crosslinked network can reveal internal stresses and structural changes that occur upon curing. mdpi.com

Once a fully crosslinked polymer network is generated through simulation, its physical and mechanical properties can be calculated and directly correlated with the simulated microstructure. This provides a powerful predictive capability for material performance. mdpi.com

A key application is the prediction of thermomechanical properties. For instance, a study comparing epoxy systems cured with Methyltetrahydrophthalic Anhydride (MTHPA) and Nadic Anhydride (NA) used MD simulations to analyze the resulting networks. mdpi.com The simulation correctly predicted that the NA-cured system would have a higher glass transition temperature (Tg) and Young's modulus than the MTHPA-cured system. This difference in macroscopic properties was directly linked to differences in the calculated microscopic parameters. mdpi.com

Below is a table summarizing some of the simulated microscopic and resulting macroscopic properties for DGEBA epoxy cured with MTHPA versus Nadic Anhydride (NA).

| Property | DGEBA/MTHPA System | DGEBA/NA System | Significance |

|---|---|---|---|

| Cohesive Energy Density (CED) (J/cm³) | 437.64 | 465.17 | Higher CED indicates stronger intermolecular forces, leading to higher stiffness and Tg. |

| Fractional Free Volume (FFV) (%) | 15.40 | 14.12 | Lower FFV restricts polymer chain mobility, increasing Tg. |

| Simulated Glass Transition Temp. (Tg) (K) | 414.9 | 448.2 | Correlates directly with CED and FFV; higher for the more rigid NA system. |

| Simulated Young's Modulus (GPa) | 3.50 | 4.12 | Higher modulus reflects the greater stiffness predicted by the higher CED. |

Data sourced from Fu et al., 2019. mdpi.com

This direct link between calculated microstructures and predictable macroscopic behavior is a key advantage of MD simulations in designing anhydride-cured materials.

Structure-Property Relationship Modeling for Anhydride-Cured Materials

Modeling the relationship between the chemical structure of the constituents and the final properties of the cured material is the ultimate goal of computational studies. For anhydride-cured epoxies, this involves understanding how the choice of epoxy resin, the specific anhydride hardener (e.g., 3-MTHPA), the catalyst, and the stoichiometry affect the three-dimensional network and, consequently, its performance.

The crosslink density is a dominant factor. A higher crosslink density generally leads to a higher glass transition temperature (Tg), greater stiffness (modulus), and improved chemical resistance, but often at the expense of toughness and flexibility. The structure of the anhydride itself plays a critical role. The aliphatic, cyclic structure of 3-MTHPA imparts different properties compared to aromatic or more flexible linear anhydrides.

The table below compares the maximum achievable glass transition temperature (Tg) for a standard epoxy resin (DGEBA) cured with various types of agents, including MTHPA. This data highlights the performance positioning of MTHPA relative to other common hardeners.

| Curing Agent | Type | Maximum Tg (°C) |

|---|---|---|

| Polyoxypropylene diamine D-400 | Amine | 56 |

| Polyoxypropylene diamine D-230 | Amine | 90 |

| 3-Methyltetrahydrophthalic anhydride (MTHPA) | Monoanhydride | 125 |

| Isophorone diamine (IPDA) | Amine | 149 |

| Nadic methyl anhydride (NMA) | Monoanhydride | 165 |

| Benzophenonetetracarboxylic dianhydride (BTDA) | Dianhydride | 238 |

Data sourced from Jayhawk Fine Chemicals Corporation, 2021. dianhydrides.com

Models that correlate structure and properties can be developed using data from both simulations and experiments. For example, MD simulations can show how increasing the concentration of a flexible co-monomer, like epoxidized soybean oil, in an MTHPA-cured system leads to a decrease in the simulated modulus and Tg. researchgate.net This can be experimentally verified and used to create a predictive model for formulating tougher, more flexible materials. By integrating quantum chemical insights on reactivity with large-scale MD simulations of network formation, a comprehensive, multi-scale modeling approach can effectively predict and optimize the performance of 3-MTHPA-cured materials for a wide range of advanced applications.

Environmental Fate and Degradation Pathways of 3 Methyltetrahydrophthalic Anhydride

Hydrolytic Stability and Degradation Products

3-Methyltetrahydrophthalic anhydride (B1165640) (MTHPA) is sensitive to moisture and readily undergoes hydrolysis when in contact with water. penpet.com This reaction is a primary and rapid degradation pathway in aqueous environments. The anhydride ring is opened, leading to the formation of the corresponding dicarboxylic acid, methyltetrahydrophthalic acid. industrialchemicals.gov.aunih.gov

The rate of this hydrolysis is quite rapid, with half-lives of only a few minutes at neutral pH. env.go.jp Due to this high hydrolyzability, the unhydrolyzed anhydride form is unlikely to persist in public water bodies. env.go.jp The primary degradation product is the diacid form. industrialchemicals.gov.au

Below is a summary of the reported hydrolysis rates for MTHPA.

| pH | Temperature (°C) | Half-life |

| 7 | 20 | 3.2 minutes |

| 7 | 25 | 2.9 minutes |

| Data sourced from reference env.go.jp |

Biodegradation Potential and Mechanisms

The direct biodegradation of 3-methyltetrahydrophthalic anhydride appears to be limited. Studies on its aerobic degradation have shown a Biochemical Oxygen Demand (BOD) degradation rate of 0%, suggesting it is not readily biodegradable in its anhydride form. env.go.jp

However, this lack of direct biodegradation is largely a consequence of its rapid hydrolysis. env.go.jp The environmental degradation pathway would first involve the abiotic hydrolysis to methyltetrahydrophthalic acid. industrialchemicals.gov.au The subsequent biodegradation would then proceed from this diacid hydrolysis product. industrialchemicals.gov.au While specific microbial degradation pathways for methyltetrahydrophthalic acid are not detailed in the provided results, the general biodegradation of phthalates is recognized as a major process for their elimination from the environment. nih.govresearchgate.net This process is typically initiated by the hydrolysis of esters to form phthalic acid, which is then susceptible to microbial breakdown under both aerobic and anaerobic conditions. nih.govresearchgate.net

Abiotic Degradation Pathways in Environmental Contexts

Beyond hydrolysis, another significant abiotic degradation pathway for this compound is photodegradation. In the atmosphere, organic chemicals can be broken down by reacting with photochemically produced hydroxyl radicals. researchgate.net For MTHPA, the estimated photodegradation half-life is relatively short.

The table below presents the estimated photodegradation half-life for MTHPA and related cyclic anhydrides.

| Compound | CASRN | Estimated Photodegradation Half-life |

| Methyltetrahydrophthalic anhydride (MTHPA) | 11070-44-3 | 6.3 hours |

| Tetrahydrophthalic anhydride (THPA) | 85-43-8 | 1.04 hours |

| Hexahydrophthalic anhydride (HHPA) | 85-42-7 | 37.7 hours |

| Methylhexahydrophthalic anhydride (MHHPA) | 25550-51-0 | 30 hours |

| Nadic methyl anhydride (NMA) | 25134-21-8 | 3.0 hours |

| Data sourced from reference epa.gov |

This rapid photodegradation suggests that MTHPA released into the atmosphere is not expected to persist. epa.gov The total release of MTHPA to the environment in 2018 under the Pollutant Release and Transfer Register (PRTR) was approximately 0.83 tonnes, all of which was reported as atmospheric emissions. env.go.jp

Future Research Directions and Emerging Applications

Development of Sustainable Synthesis Routes

The conventional synthesis of 3-Methyltetrahydrophthalic anhydride (B1165640) involves the Diels-Alder reaction of piperylene with maleic anhydride. While effective, this method relies on petrochemical feedstocks. In response to the growing demand for sustainable chemical production, research is actively exploring greener synthesis routes.

A significant area of focus is the utilization of bio-based platform chemicals. One promising approach involves the use of furfural (B47365), which can be derived from lignocellulosic biomass such as agricultural residues. Through a series of catalytic transformations, furfural can be converted into intermediates that subsequently react to form bio-based 3-methylphthalic anhydride. This not only reduces the carbon footprint of the production process but also offers a pathway to a more circular economy.

Key research findings in this area are summarized in the table below:

| Synthesis Route | Feedstocks | Key Advantages | Research Status |

| Conventional | Piperylene, Maleic Anhydride | High yield, established process | Commercially mature |

| Bio-based | Furfural (from biomass) | Renewable feedstocks, reduced environmental impact | Pilot and laboratory scale |

Novel Catalytic Systems for Anhydride-Epoxy Curing

The curing of epoxy resins with anhydrides like 3-Methyltetrahydrophthalic anhydride is a critical step that dictates the final properties of the material. The choice of catalyst plays a pivotal role in controlling the reaction kinetics, cure temperature, and the ultimate performance of the cured thermoset. Traditional catalysts include tertiary amines and imidazoles.

Current research is directed towards developing novel catalytic systems that offer improved performance, such as lower curing temperatures, longer pot life, and enhanced thermal stability of the final product. Some of the emerging catalytic systems include:

Latent Catalysts: These catalysts remain inactive at room temperature and are triggered by specific stimuli like heat or light. This allows for extended pot life and better process control.

Metal-based Catalysts: Complexes of metals such as zinc, tin, and titanium are being investigated for their ability to accelerate the curing reaction at lower temperatures and improve the mechanical properties of the cured resin.

Dynamic Bond-Promoting Catalysts: In the context of vitrimers and reprocessable thermosets, catalysts that facilitate dynamic covalent bond exchange are of particular interest. These catalysts enable the material to be reshaped and repaired.

The following table details some novel catalytic systems and their effects on the curing process:

| Catalyst Type | Examples | Key Effects on Curing and Properties |

| Tertiary Amines | Benzyldimethylamine (BDMA) | Standard accelerators, can influence color. |

| Imidazoles | 2-Ethyl-4-methylimidazole | Can provide rapid curing. |

| Metal Acetylacetonates | Zinc acetylacetonate | Can act as latent curing agents. |

| Quaternary Ammonium (B1175870) Salts | Benzyltriethylammonium chloride | Can result in formulations with low color. |

Exploration of Bio-based Feedstocks in Conjunction with this compound

The integration of bio-based feedstocks is a key trend in the development of more sustainable polymer systems. Beyond the synthesis of bio-based MTHPA itself, research is exploring the use of MTHPA to cure bio-based epoxy resins. These resins can be derived from various natural sources, including vegetable oils, lignin, and other plant-based materials.

By combining bio-based MTHPA with bio-based epoxy resins, it is possible to create fully renewable thermoset materials. This approach significantly reduces the reliance on fossil fuels and contributes to the development of environmentally friendly products. Research in this area focuses on optimizing the curing process and characterizing the properties of these fully bio-based systems to ensure they meet the performance requirements of various applications.

Advanced Composite Materials with Enhanced Performance Attributes

This compound is a well-established curing agent for epoxy resins used in high-performance composite materials, particularly in the aerospace and electronics industries. ontosight.ai Its low viscosity and long pot life make it suitable for manufacturing processes like filament winding and pultrusion. polynt.com The resulting composites exhibit excellent mechanical strength, thermal stability, and electrical insulation properties. ontosight.ai

Future research is aimed at further enhancing the performance of these composites. This includes the incorporation of nanofillers, such as carbon nanotubes and graphene, into the MTHPA-cured epoxy matrix. These nanofillers can significantly improve the mechanical, thermal, and electrical properties of the composite material. Additionally, modifications to the MTHPA molecule itself are being explored to impart specific functionalities, such as improved flame retardancy or enhanced adhesion to reinforcing fibers.

Integration in Smart Materials and Responsive Systems

A particularly exciting area of future research is the integration of this compound into the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as temperature, light, or pH.

One of the most promising applications is in the formulation of vitrimers . Vitrimers are a class of polymers that behave like traditional thermosets at operating temperatures but can be reprocessed and reshaped at elevated temperatures, similar to thermoplastics. MTHPA, in conjunction with specific catalysts, can be used to create epoxy networks with dynamic covalent bonds that enable this reprocessability. This allows for the development of self-healing and recyclable thermoset materials.